- Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible methodChemical Communications (Cambridge, 2014, 50(47), 6259-6262,
Cas no 932-30-9 (2-(Aminomethyl)phenol)

2-(Aminomethyl)phenol structure
Product name:2-(Aminomethyl)phenol
CAS No:932-30-9
MF:C7H9NO
Molecular Weight:123.152461767197
MDL:MFCD00870498
CID:40308
PubChem ID:329784114
2-(Aminomethyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)phenol
- 2-Hydroxybenzylamine
- 4-Nitrophenyl trifluoroacetate
- (Aminomethyl)phenol
- o-hydroxybenzylamine
- 2-aminomethylphenol
- 696R5N4NRM
- o-aminomethylphenol
- o-hydroxy-benzylamine
- 2-Aminomethyl-phenol
- PubChem7383
- Phenol,(aminomethyl)-
- 2-(aminomethyl)-phenol
- Phenol, (aminomethyl)-
- 2-HOBA
- KPRZOPQOBJRYSW-UHFFFAOYSA-N
- 2-(aminomethyl)phenol, AldrichCPR
- CS-D
- 2-(Aminomethyl)phenol (ACI)
- o-Cresol, α-amino- (6CI, 7CI, 8CI)
- 2-Hydroxybenzenemethanamine
- NSC 127870
- Salicylamine
- CHEMBL155572
- EN300-64465
- AM83184
- SCHEMBL110156
- A844480
- CHEMBL3114402
- 2-Hydroxybenzyl amine
- MB01565
- FT-0652646
- NoName_3497
- J-506197
- UNII-696R5N4NRM
- AC-30803
- 2-HYDROXYLBENZYLAMINE
- NS00042240
- PS-3546
- 932-30-9
- DTXSID70902921
- AKOS000126449
- DB14855
- NSC-127870
- EINECS 256-534-1
- BDBM50446752
- HY-34350
- NSC127870
- MFCD00870498
- 50312-64-6
- 2-hydroxybenzylamine, (2-hydroxyphenyl)methylamine
- CS-D1655
- EINECS 213-249-7
- SY018673
- STR07386
- DB-079497
- phenol, 2-aminomethyl-
- DB-257882
-
- MDL: MFCD00870498
- インチ: 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
- InChIKey: KPRZOPQOBJRYSW-UHFFFAOYSA-N
- SMILES: OC1C(CN)=CC=CC=1
計算された属性
- 精确分子量: 123.06800
- 同位素质量: 123.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 3
- XLogP3: 0.5
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- Color/Form: Cryst.
- 密度みつど: 1.141
- ゆうかいてん: 127-131 ºC
- Boiling Point: 245℃ at 760 mmHg
- フラッシュポイント: 102℃
- Refractive Index: 1.593
- PSA: 46.25000
- LogP: 1.55120
- FEMA: 3184
- Solubility: 水に微溶解する
2-(Aminomethyl)phenol Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
2-(Aminomethyl)phenol 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-(Aminomethyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D375482-10g |
2-(Aminomethyl)phenol |
932-30-9 | 97% | 10g |
$480 | 2024-05-24 | |
Enamine | EN300-64465-0.5g |
2-(aminomethyl)phenol |
932-30-9 | 95% | 0.5g |
$19.0 | 2023-02-13 | |
Enamine | EN300-64465-0.05g |
2-(aminomethyl)phenol |
932-30-9 | 95% | 0.05g |
$19.0 | 2023-02-13 | |
Enamine | EN300-64465-5.0g |
2-(aminomethyl)phenol |
932-30-9 | 95% | 5.0g |
$75.0 | 2023-02-13 | |
abcr | AB234600-1 g |
2-(Aminomethyl)phenol, 95%; . |
932-30-9 | 95% | 1g |
€121.70 | 2023-04-27 | |
Key Organics Ltd | PS-3546-25G |
2-(Aminomethyl)phenol |
932-30-9 | >95% | 25g |
£300.00 | 2025-02-09 | |
eNovation Chemicals LLC | D574072-25g |
2-(Aminomethyl)phenol |
932-30-9 | 97% | 25g |
$800 | 2023-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65248-500mg |
2-HOBA |
932-30-9 | 98% | 500mg |
¥944.00 | 2023-09-08 | |
abcr | AB234600-10 g |
2-(Aminomethyl)phenol, 95%; . |
932-30-9 | 95% | 10g |
€246.90 | 2022-06-11 | |
Chemenu | CM117590-25g |
2-(Aminomethyl)phenol |
932-30-9 | 95+% | 25g |
$327 | 2021-06-17 |
2-(Aminomethyl)phenol 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Tetrahydrofuran , Water ; 50 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ; rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel ; 2 MPa, rt → 80 °C; 1.5 - 2 MPa, 80 - 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 50 °C; 2 h, 50 - 60 °C; 50 °C → 10 °C
1.4 Reagents: Ammonium hydroxide ; < 10 °C; 2 h, 10 °C → 0 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ; 2 MPa, rt → 80 °C; 1.5 - 2 MPa, 80 - 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 50 °C; 2 h, 50 - 60 °C; 50 °C → 10 °C
1.4 Reagents: Ammonium hydroxide ; < 10 °C; 2 h, 10 °C → 0 °C
Reference
- Preparation of o-hydroxybenzylamine, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 18 h, rt
Reference
- Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring SystemsOrganic Letters, 2013, 15(21), 5448-5451,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Ruthenium Solvents: Water ; 6 h, 10 bar, 90 °C
Reference
- Comparative account of catalytic activity of Ru- and Ni-based nanocomposites towards reductive amination of biomass derived moleculesMolecular Catalysis, 2021, 510,,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Reference
- Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of PiclozotanBioorganic & Medicinal Chemistry, 2006, 14(6), 1978-1992,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Ruthenium (boron nitride support) , Boron nitride Solvents: Methanol , Water ; 12 h, 1.0 MPa, 90 °C
Reference
- Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compoundsGreen Chemistry, 2021, 23(18), 7115-7121,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Alumina , Zirconium chloride (ZrCl4)
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ; 2 min, rt
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ; 2 min, rt
Reference
- A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 systemBulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium , Carbon Solvents: Methanol , Water
Reference
- The action of thiophenols on (N,N'-disalicylidene-1-cyclohexene-1,2-diaminato)cobalt(II)Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1990, 20(7), 901-8,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 30 min, rt; 24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Preparation of oxobenzoxazinearylsulfonamide derivatives for use as PKM2 activators, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 1.5 h, 90 bar, 100 °C
Reference
- Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and ChemoselectivityJournal of Organic Chemistry, 2005, 70(7), 2771-2777,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium amalgam Solvents: Ethanol , Water ; neutralized, < 55 °C
1.2 Reagents: Hydrochloric acid ; neutralized, < 55 °C
1.3 Reagents: Ammonium hydroxide Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid ; neutralized, < 55 °C
1.3 Reagents: Ammonium hydroxide Solvents: Diethyl ether ; rt
Reference
- Metal chelates of cerium(III), thorium(IV), and dioxouranium(VI); complexes with some derivatives of aryl schiff basesSynthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2003, 33(3), 453-468,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran ; 0.5 h, reflux
Reference
- First report for the efficient reduction of oximes to amines with zinc borohydride in the form of (pyridine)(tetrahydroborato)zinc complexJournal of the Chinese Chemical Society (Taipei, 2005, 52(1), 109-112,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ; 0.5 MPa, rt → 120 °C; 2 h, 4 MPa, 120 °C
Reference
- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride NanoclustersInternational Journal of Molecular Sciences, 2022, 23(16),,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Oxalic acid Catalysts: Iron oxide (Fe3O4) , Palladium , Titania ; 1.5 h, rt
Reference
- Preparation of a magnetic mesoporous Fe3O4-Pd@TiO2 photocatalyst for the efficient selective reduction of aromatic cyanidesNew Journal of Chemistry, 2019, 43(16), 6294-6302,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 30 min, rt; 24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Pyruvate kinase activators for use for increasing lifetime of the red blood cells and treating anemia, World Intellectual Property Organization, , ,
2-(Aminomethyl)phenol Raw materials
- 2-Propanesulfinamide, N-[(2-hydroxyphenyl)methyl]-2-methyl-, [S(R)]-
- 2-Hydroxybenzonitrile
- Salicylaldoxime
- 2-Hydroxybenzaldehyde
- Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester
- 2-Methoxybenzylamine
2-(Aminomethyl)phenol Preparation Products
2-(Aminomethyl)phenol 関連文献
-
Avik Bhanja,Radovan Herchel,Eufemio Moreno-Pineda,Anjan Khara,Wolfgang Wernsdorfer,Debashis Ray Dalton Trans. 2021 50 12517
-
2. Facile synthesis of selenocarbamyl fluorides, selenoureas and their derivatives with [Me4N][SeCF3]Lei Liu,Long-Yu Ran,Yucheng Gu,Cheng-Pan Zhang Org. Chem. Front. 2021 8 5736
-
Ryosuke Takechi,Takahiro Nishimura Org. Biomol. Chem. 2015 13 4918
-
F. Dannenberg,G. Thiele,E. Dornsiepen,S. Dehnen,M. Mehring New J. Chem. 2017 41 4990
-
Qinglan Li,Li Ji,Beibei Jiang,Xiangguang Li,Zhaoji Lv,Jinpo Xie,Siping Chen,Kailin Xu,Yingwei Yang,Suqing Zhao Chem. Commun. 2022 58 13079
-
Rina Ogawa,Takayoshi Suzuki,Masakazu Hirotsu,Noriyuki Nishi,Yuu Shimizu,Yukinari Sunatsuki,Yoshio Teki,Isamu Kinoshita Dalton Trans. 2019 48 13622
-
Marcus Korb,Heinrich Lang Chem. Soc. Rev. 2019 48 2829
-
Jiangnan Yang,Zongbo Xie,Liang Jin,Xuehua Chen,Zhanggao Le Org. Biomol. Chem. 2022 20 3558
-
Tanyu Cheng,Dacheng Zhang,Hexing Li,Guohua Liu Green Chem. 2014 16 3401
-
Monotosh Mondal,Soumavo Ghosh,Souvik Maity,Sanjib Giri,Ashutosh Ghosh Inorg. Chem. Front. 2020 7 247
932-30-9 (2-(Aminomethyl)phenol) Related Products
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推奨される供給者
Amadis Chemical Company Limited
(CAS:932-30-9)2-(Aminomethyl)phenol

Purity:99%
はかる:25g
Price ($):232.0